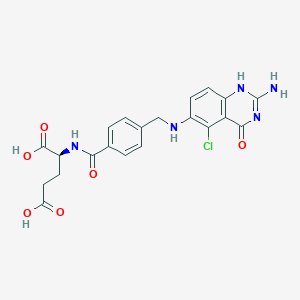
5-Chloro-5,8-dideazaisofolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-5,8-dideazaisofolic acid (CDIA) is a novel synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CDIA is a folate analog that has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis.
Mecanismo De Acción
5-Chloro-5,8-dideazaisofolic acid inhibits the activity of thymidylate synthase, an enzyme involved in DNA synthesis. By inhibiting this enzyme, this compound prevents the production of thymidine, a building block of DNA. This leads to DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the growth and proliferation of cancer cells. This compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition, this compound has been shown to have antibacterial activity against various strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Chloro-5,8-dideazaisofolic acid has several advantages for lab experiments. It is easy to synthesize and has low toxicity in normal cells. This compound has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy. However, this compound has limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, this compound has not been extensively studied in animal models, making it difficult to assess its efficacy and safety in vivo.
Direcciones Futuras
There are several future directions for 5-Chloro-5,8-dideazaisofolic acid research. One area of focus is the development of this compound derivatives with improved solubility and bioavailability. Another area of focus is the study of this compound in animal models to assess its efficacy and safety in vivo. This compound may also have potential applications in the treatment of viral infections, such as HIV and hepatitis C. Overall, this compound is a promising compound with potential therapeutic applications in cancer and bacterial infections. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
5-Chloro-5,8-dideazaisofolic acid is synthesized from 5,8-dideazaisofolic acid (DDIA) through a series of chemical reactions. DDIA is first reacted with phosphorus oxychloride to form this compound chloride. This compound is then reacted with sodium azide to form this compound.
Aplicaciones Científicas De Investigación
5-Chloro-5,8-dideazaisofolic acid has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to enhance the efficacy of chemotherapy drugs, such as 5-fluorouracil and cisplatin. In addition, this compound has been studied for its potential use in the treatment of bacterial infections, such as tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
Número CAS |
102743-78-2 |
|---|---|
Fórmula molecular |
C21H20ClN5O6 |
Peso molecular |
473.9 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[[(2-amino-5-chloro-4-oxo-3H-quinazolin-6-yl)amino]methyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H20ClN5O6/c22-17-13(6-5-12-16(17)19(31)27-21(23)26-12)24-9-10-1-3-11(4-2-10)18(30)25-14(20(32)33)7-8-15(28)29/h1-6,14,24H,7-9H2,(H,25,30)(H,28,29)(H,32,33)(H3,23,26,27,31)/t14-/m0/s1 |
Clave InChI |
GBFUWHPCXNMVFC-AWEZNQCLSA-N |
SMILES isomérico |
C1=CC(=CC=C1CNC2=C(C3=C(C=C2)NC(=NC3=O)N)Cl)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
C1=CC(=CC=C1CNC2=C(C3=C(C=C2)N=C(NC3=O)N)Cl)C(=O)NC(CCC(=O)O)C(=O)O |
SMILES canónico |
C1=CC(=CC=C1CNC2=C(C3=C(C=C2)NC(=NC3=O)N)Cl)C(=O)NC(CCC(=O)O)C(=O)O |
Sinónimos |
5-chloro-5,8-dideazaisofolic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![8,9-Dihydrobenzo[k]fluoranthene-8,9-diol](/img/structure/B10824.png)


![Ethyl benzo[d]thiazole-5-carboxylate](/img/structure/B10830.png)



